molecular formula C6H13N5O4S B2840141 N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid CAS No. 33544-75-1

N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid

Cat. No.: B2840141
CAS No.: 33544-75-1
M. Wt: 251.26
InChI Key: TWJWEMGPYILVSB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research into the antioxidant capacity of compounds involves understanding the mechanisms and efficiency of antioxidants in neutralizing free radicals. A study on the ABTS/PP decolorization assay, often used to measure antioxidant capacity, highlights the complexity of reaction pathways that underpin these assays. Some antioxidants can form coupling adducts, affecting the total antioxidant capacity measurement. This indicates the nuanced nature of assessing antioxidant activities, which could relate to the evaluation of "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid" derivatives in similar contexts (Ilyasov et al., 2020).

Synthetic Approaches and Biological Interests

The synthesis of guanidine derivatives, including "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid," and their biological applications, is a significant area of research. A review focused on synthetic procedures to access 2-guanidinobenzazoles highlights the importance of these compounds in medicinal chemistry due to their diverse biological activities. These activities range from cytotoxic effects and cell proliferation inhibition to potential therapeutic applications (Rosales-Hernández et al., 2022).

Novel Screening and Therapeutic Applications

Guanidine derivatives are screened for their potential therapeutic applications across a range of diseases. The process involves identifying compounds with promising pharmacological actions, including anti-inflammatory, anti-protozoal, and chemotherapeutic effects. This screening is critical for developing new drugs and understanding the therapeutic potential of compounds like "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid" (Rauf et al., 2014).

Guanidine Compounds in Drug Development

The development of guanidine-containing molecules is crucial for creating new drugs with varied pharmacological properties. These compounds play a significant role in the treatment of diseases by acting on the central nervous system, as anti-inflammatory agents, and more. The review underscores the importance of guanidine derivatives in drug development, providing a context for researching compounds like "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid" (Sa̧czewski & Balewski, 2009).

Analytical Methods for Antioxidant Activity

Understanding the analytical methods used to determine antioxidant activity can be essential for evaluating the efficacy of compounds, including "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid." The review by Munteanu and Apetrei (2021) presents critical tests and methodologies for assessing antioxidant capacities, which could be applicable in analyzing the antioxidant potential of guanidine derivatives (Munteanu & Apetrei, 2021).

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.H2O4S/c7-6(8)10-2-1-5-3-9-4-11-5;1-5(2,3)4/h3-4H,1-2H2,(H,9,11)(H4,7,8,10);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJWEMGPYILVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33544-75-1
Record name N-[2-(1H-imidazol-4-yl)ethyl]guanidine sulfate
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